3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime
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Overview
Description
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a nitrophenoxy group, a butanone moiety, and a dichlorobenzyl oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The reaction of 2-nitrophenol with 3,3-dimethyl-2-butanone under basic conditions to form 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone.
Oximation: The final step involves the reaction of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone with O-(2,4-dichlorobenzyl)hydroxylamine to form the desired oxime compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various substituted phenoxy derivatives.
Scientific Research Applications
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The nitrophenoxy and oxime groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone: Lacks the oxime group, which may affect its reactivity and applications.
2,4-dichlorobenzyl oxime: Lacks the butanone moiety, which may influence its chemical properties and biological activity.
Uniqueness
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both nitrophenoxy and oxime groups allows for diverse interactions and reactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(Z)-N-[(2,4-dichlorophenyl)methoxy]-3,3-dimethyl-1-(2-nitrophenoxy)butan-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-19(2,3)18(12-26-17-7-5-4-6-16(17)23(24)25)22-27-11-13-8-9-14(20)10-15(13)21/h4-10H,11-12H2,1-3H3/b22-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCKOZFBJZDHC-RELWKKBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NOCC1=C(C=C(C=C1)Cl)Cl)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N/OCC1=C(C=C(C=C1)Cl)Cl)/COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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